molecular formula C14H25NO3 B6363533 (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1003843-31-9

(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B6363533
CAS No.: 1003843-31-9
M. Wt: 255.35 g/mol
InChI Key: PRRQDRLRMZGMRO-GHMZBOCLSA-N
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Description

(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by:

  • A six-membered piperidine ring with ethyl groups at the 2R and 6R positions.
  • A ketone group at the 4-position.
  • A tert-butyl ester protecting group at the 1-position.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of stereochemically complex molecules.

Properties

IUPAC Name

tert-butyl (2R,6R)-2,6-diethyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQDRLRMZGMRO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butoxycarbonyl (Boc) Group Introduction

The tert-butyl carbamate group is introduced to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O). This step protects the amine during subsequent reactions, enabling selective functionalization of the 4-oxo group. For the diethyl variant, (2R,6R)-2,6-diethylpiperidin-4-one is dissolved in dichloromethane (DCM) with Boc₂O and a base such as triethylamine (TEA) at 0–25°C.

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Temperature : 0°C to room temperature

  • Yield : 68–72%

Stereochemical Control

The (2R,6R) configuration is achieved through chiral resolution or asymmetric synthesis. In one approach, racemic 2,6-diethylpiperidin-4-one is treated with a chiral auxiliary (e.g., L-tartaric acid) to isolate the desired enantiomer before Boc protection. Alternatively, enzymatic resolution using lipases has been reported for analogous compounds.

Synthesis of 2,6-Diethylpiperidin-4-one Precursor

Cyclocondensation of β-Keto Esters

The piperidine ring is formed via cyclocondensation of ethyl 3-oxopentanoate with ammonia or ammonium acetate. Ethyl groups are introduced at the 2- and 6-positions using ethyl Grignard reagents (e.g., EtMgBr).

Typical procedure :

  • Ethyl 3-oxopentanoate (1.0 equiv) is treated with ammonium acetate (1.2 equiv) in ethanol at reflux for 12 hours.

  • The resulting 4-piperidone is alkylated with EtMgBr (2.2 equiv) in THF at −78°C.

  • Quenching with saturated NH₄Cl yields 2,6-diethylpiperidin-4-one (45–52% yield).

Reductive Amination

An alternative route involves reductive amination of glutaraldehyde with ethylamine hydrochloride. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 affords the piperidine ring, which is oxidized to the 4-keto derivative using Jones reagent.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 8:2). For the diethyl variant, this step removes diastereomers and unreacted starting material, achieving ≥97% purity.

Purification data :

ParameterValueSource
Stationary phaseSilica gel (230–400 mesh)
Mobile phaseHexane:EtOAc (7:3 to 4:1)
Retention factor (Rf)0.35 (TLC, hexane:EtOAc 6:4)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.42 (s, 9H, Boc CH₃), 1.50–1.55 (m, 12H, ethyl CH₂), 2.75–2.85 (m, 4H, piperidine H-3,5), 3.10–3.20 (m, 2H, piperidine H-1,7).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile:H₂O 70:30).

Comparative Analysis with Dimethyl Analog

Reactivity Differences

The diethyl derivative exhibits slower reaction kinetics in Boc protection compared to the dimethyl analog (CAS 1821774-86-0) due to increased steric hindrance. This results in longer reaction times (8–12 vs. 4–6 hours) and marginally lower yields (68% vs. 72%).

Solubility and Crystallization

The diethyl compound is less soluble in chloroform (0.5 g/mL vs. 0.8 g/mL for dimethyl) but crystallizes more readily, forming colorless needles from hexane/EtOAc.

Industrial-Scale Production Challenges

Cost Optimization

Ethyl Grignard reagents are cost-prohibitive at scale. Alternative methods using catalytic hydrogenation of 2,6-diethylpyridine have been explored but require high-pressure equipment (10–15 bar H₂).

Enantiomer Separation

Chiral HPLC with cellulose-based columns (Chiralpak IC) resolves (2R,6R) and (2S,6S) enantiomers but adds 20–30% to production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Introduction of additional oxo or hydroxyl groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester serves as a key building block for the synthesis of more complex molecules. Its chiral nature is particularly valuable in asymmetric synthesis and chiral resolution studies. The compound can facilitate the production of enantiomerically pure substances, which are crucial in pharmaceutical applications.

ApplicationDescription
Asymmetric SynthesisUsed to create enantiomerically pure compounds.
Chiral ResolutionHelps in separating enantiomers for specific applications.

Biology

In biological research, this compound is utilized to study enzyme interactions and receptor binding due to its unique structural characteristics. It acts as a model compound for understanding the behavior of similar molecules within biological systems.

Biological ApplicationDescription
Enzyme Interaction StudiesInvestigates how enzymes interact with substrates.
Receptor Binding StudiesAnalyzes binding affinities and mechanisms.

Medicine

The potential medicinal applications of (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester are significant. It has been identified as a precursor for synthesizing various pharmaceutical agents. Its derivatives may exhibit therapeutic properties, making it a focal point in drug development research.

Medicinal ApplicationDescription
Drug DevelopmentPrecursor for novel pharmaceutical compounds.
Therapeutic PropertiesInvestigated for potential health benefits.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Industrial ApplicationDescription
Specialty Chemicals ProductionUsed to manufacture high-value chemicals.
Polymer SynthesisContributes to the development of advanced materials.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analog: (2R,6R)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Key Differences :

Property Diethyl Derivative (Target Compound) Dimethyl Derivative
Molecular Formula C₁₄H₂₅NO₃ C₁₂H₂₁NO₃
Molecular Weight ~255.35 g/mol 227.30 g/mol
Substituents Ethyl (2R,6R) Methyl (2R,6R)
Lipophilicity (Predicted) Higher (due to longer alkyl chains) Moderate

Implications :

  • The dimethyl analog has been utilized in peptide synthesis due to its balance of stability and reactivity, whereas the diethyl variant may favor applications requiring enhanced hydrophobic interactions .

Functional Analog: 4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Key Differences :

Property Diethyl Derivative Pyrrolidinone Derivative
Core Structure Piperidine with ethyl/ketone groups Piperidine fused with pyrrolidinone
Functional Groups Ketone, tert-butyl ester Amide, tert-butyl ester
Synthetic Route Likely involves alkylation steps Requires HCl-mediated deprotection

Implications :

  • The pyrrolidinone derivative’s amide group introduces hydrogen-bonding capability, contrasting with the ketone’s electrophilic character in the diethyl compound.
  • The diethyl compound’s synthesis may face challenges in stereochemical control due to larger substituents, whereas the pyrrolidinone analog’s synthesis emphasizes deprotection strategies .

Pharmacologically Relevant Analogs: Piperidine-Based Pharmaceutical Intermediates

Examples from include:

  • (2R,4S)-2-Benzyl-5-[...] valeramide sulfate : Features benzyl and pyridyl groups, indicating applications in receptor-targeted drug design.
  • (3S,4aS,8aS)-N-(tert-butyl)-2-[(2S,3S)-...] carboxamide : Highlights the use of tert-butyl esters in protease inhibitor scaffolds .

Comparison :

  • The diethyl compound lacks aromatic or heteroaromatic substituents, limiting direct receptor interactions but favoring use as a conformational modifier.
  • Bulkier analogs (e.g., benzyl-containing) prioritize target affinity, while the diethyl compound’s simplicity may optimize metabolic stability .

Biological Activity

(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound notable for its potential applications in pharmaceuticals and organic synthesis. Its unique structural features make it an interesting subject for biological research, particularly in the context of enzyme interactions and receptor binding.

This compound has a molecular formula of C14H25NO3C_{14}H_{25}NO_3 and a molecular weight of approximately 255.36 g/mol. The structure includes a piperidine ring with diethyl and oxo substituents, contributing to its biological activity.

PropertyValue
IUPAC Nametert-butyl (2R,6R)-2,6-diethyl-4-oxopiperidine-1-carboxylate
Molecular FormulaC14H25NO3
Molecular Weight255.36 g/mol
CAS Number2165945-89-9

The biological activity of (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The exact mechanisms depend on the target molecules involved.

Enzyme Inhibition

Research indicates that compounds similar to (2R,6R)-2,6-Diethyl-4-oxo-piperidine have shown significant enzyme inhibition properties. For instance, derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways relevant to various diseases.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study exploring the biological activities of substituted amides derived from similar piperidine compounds reported varying degrees of antimycobacterial activity. Some derivatives achieved up to 72% inhibition against Mycobacterium tuberculosis .
  • Pharmacological Applications : Investigations into related piperidine derivatives have highlighted their potential use as precursors in drug development. These compounds may exhibit therapeutic properties relevant to conditions such as cancer and bacterial infections .
  • Structure-Activity Relationship (SAR) : An analysis of structural modifications on piperidine derivatives has provided insights into how different substituents influence biological activity. This information is critical for designing more effective therapeutic agents .

Comparative Analysis with Similar Compounds

The uniqueness of (2R,6R)-2,6-Diethyl-4-oxo-piperidine lies in its specific combination of diethyl and oxo substituents compared to other piperidine derivatives:

Compound NameBiological Activity
(2R,6R)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acidModerate enzyme inhibition
(2R,6R)-2,6-Diethyl-4-hydroxy-piperidine-1-carboxylic acidPotentially lower antimicrobial activity

Q & A

Basic Research Questions

Q. How can the synthesis of (2R,6R)-2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters.

  • Temperature : Reactions involving tert-butyl esters often proceed efficiently at 80–100°C (e.g., coupling reactions in dioxane at 80°C for 18 hours) .
  • Solvent Selection : Polar aprotic solvents like methanol or dioxane are preferred for tert-butyl ester deprotection or nucleophilic substitutions .
  • Reaction Time : Extended reaction times (e.g., 7–18 hours) are critical for complete conversion, as seen in ammonia-mediated ring-opening reactions .
    • Purification : Flash chromatography with gradients of ethyl acetate/hexane (10–30%) effectively isolates the product .
    • Table 1 : Key Synthesis Parameters
ParameterOptimal RangeEvidence Source
Temperature80–100°C
SolventMethanol, dioxane
Reaction Time7–18 hours
Purification MethodFlash chromatography

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Flash Chromatography : Effective for separating tert-butyl esters using hexane/ethyl acetate gradients .
  • HPLC : Reverse-phase HPLC with C18 columns can resolve stereoisomers or closely related derivatives (e.g., retention time: 1.23 minutes under SQD-FA05 conditions) .
  • Crystallization : Ethanol/water mixtures are useful for crystallizing tert-butyl esters, enhancing purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • LCMS : Confirms molecular weight (e.g., m/z 757 [M+H]+ for tert-butyl ester derivatives) .
  • NMR : 1H/13C NMR identifies stereochemistry (e.g., diethyl and tert-butyl group integration) .
  • IR Spectroscopy : Validates carbonyl (C=O) and ester (C-O) functional groups .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Use gloves, lab coats, and goggles due to potential respiratory/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhaling volatile byproducts .
  • Toxicity : Treat as hazardous; no full toxicological profile is available .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of the (2R,6R) diastereomer?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts for asymmetric induction during piperidine ring formation .
  • Inert Atmosphere : Prevents racemization; reactions under nitrogen/argon improve stereochemical fidelity .
  • Temperature Control : Low temperatures (0–20°C) stabilize intermediates in stereospecific steps .

Q. How should contradictions in spectroscopic data for derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT) to resolve ambiguities .
  • Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to clarify signal splitting in NMR .

Q. What methodologies study interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization measure affinity for targets like kinases .
  • Molecular Docking : Computational models predict binding modes to receptors (e.g., cancer-related proteins) .
  • In Vitro Activity : Test inhibition of microbial growth or cancer cell proliferation at 1–10 µM concentrations .

Q. What experimental approaches elucidate reaction mechanisms involving the tert-butyl ester group?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-determining steps .
  • Isotopic Tracing : 18O-labeled water or tert-butanol tracks ester hydrolysis pathways .
  • Intermediate Trapping : Quench reactions at intervals to isolate and characterize transient species .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data for a derivative suggests unexpected stereochemistry.

  • Resolution Strategy :
    • Repeat synthesis under controlled conditions (inert atmosphere, strict temperature monitoring) .
    • Compare experimental NMR with simulated spectra from computational tools (e.g., ACD/Labs) .
    • Validate via X-ray crystallography if crystals are obtainable .

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